{1-[4-(Benzyloxy)benzyl]piperidin-4-yl}(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone
Description
{1-[4-(Benzyloxy)benzyl]piperidin-4-yl}(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a benzyloxybenzyl group, and a trimethyl-azabicyclo group, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
[1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N2O2/c1-29(2)17-26-18-30(3,21-29)22-32(26)28(33)25-13-15-31(16-14-25)19-23-9-11-27(12-10-23)34-20-24-7-5-4-6-8-24/h4-12,25-26H,13-22H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOJRUOTZQVQID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2C(=O)C3CCN(CC3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[4-(Benzyloxy)benzyl]piperidin-4-yl}(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone typically involves multiple steps, starting with the preparation of the piperidine ring and the benzyloxybenzyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the correct formation of the desired product. For instance, the use of palladium-catalyzed coupling reactions and the application of protecting groups are common strategies in the synthesis process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
{1-[4-(Benzyloxy)benzyl]piperidin-4-yl}(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxybenzyl group, using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in aprotic solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, {1-[4-(Benzyloxy)benzyl]piperidin-4-yl}(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone is studied for its potential interactions with various biological targets. It can serve as a ligand in receptor binding studies or as a probe in biochemical assays .
Medicine
The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of {1-[4-(Benzyloxy)benzyl]piperidin-4-yl}(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
1-Boc-pyrazole-4-boronic acid pinacol ester: A boronic acid derivative used in Suzuki coupling reactions.
Uniqueness
{1-[4-(Benzyloxy)benzyl]piperidin-4-yl}(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone stands out due to its complex structure, which combines multiple functional groups. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
